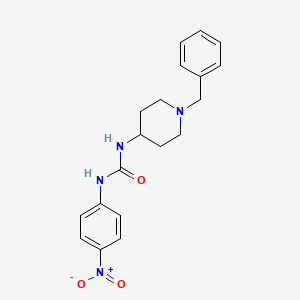
N-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide, also known as 4-Nitro-DMPA, is a chemical compound that has been synthesized in recent years. This compound has been found to have potential applications in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide involves its binding to the 5-HT1A receptor. This receptor is a G protein-coupled receptor that is coupled to the adenylate cyclase pathway. Binding of N-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide to this receptor results in the inhibition of adenylate cyclase activity, which leads to a decrease in intracellular cAMP levels. This, in turn, leads to a decrease in the release of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide have been studied in vitro and in vivo. In vitro studies have shown that this compound has a high affinity for the 5-HT1A receptor and can effectively inhibit adenylate cyclase activity. In vivo studies have shown that administration of this compound can lead to a decrease in anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide in lab experiments is its high affinity for the 5-HT1A receptor. This makes it a useful tool for studying the function of this receptor in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for the research on N-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide. One direction is to investigate the potential therapeutic applications of this compound in the treatment of psychiatric disorders such as depression and anxiety. Another direction is to study the effects of this compound on other receptors and signaling pathways in the brain. Additionally, further studies are needed to determine the safety and toxicity profile of this compound in vivo.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)-1-piperazinecarboxamide has been found to have potential applications in scientific research. This compound has been used as a tool to study the function of certain receptors in the brain. It has been found to bind to the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This receptor has also been implicated in the pathogenesis of various psychiatric disorders, including depression and anxiety.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-27-17-8-3-14(13-18(17)28-2)20-19(24)22-11-9-21(10-12-22)15-4-6-16(7-5-15)23(25)26/h3-8,13H,9-12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOSLCKWHYXIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-[(4-acetylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4129162.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B4129180.png)

![7-(cyclohexylmethyl)-2-(3-hydroxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4129191.png)
![1-(4-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4129194.png)


![4-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4129217.png)
![methyl 2-chloro-5-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4129223.png)
![N-1-adamantyl-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4129230.png)
![methyl 2-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4129243.png)

![N-1,3-benzodioxol-5-yl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4129257.png)
